
5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid is an organic compound with the molecular formula C9H14Cl2O2. This compound is characterized by the presence of two chlorine atoms, a methyl group, and an isopropyl group attached to a pent-4-enoic acid backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid typically involves the chlorination of 4-methyl-2-(propan-2-yl)pent-4-enoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully monitored and controlled to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. The presence of chlorine atoms and the double bond in the pent-4-enoic acid backbone contribute to its reactivity and ability to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(propan-2-yl)pent-4-enoic acid: Lacks the chlorine atoms, resulting in different reactivity and properties.
5,5-Dichloro-2-(propan-2-yl)pent-4-enoic acid: Similar structure but without the methyl group, affecting its chemical behavior.
5-Chloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid: Contains only one chlorine atom, leading to different substitution patterns.
Uniqueness
5,5-Dichloro-4-methyl-2-(propan-2-yl)pent-4-enoic acid is unique due to the presence of two chlorine atoms, a methyl group, and an isopropyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
87953-19-3 |
|---|---|
Fórmula molecular |
C9H14Cl2O2 |
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
5,5-dichloro-4-methyl-2-propan-2-ylpent-4-enoic acid |
InChI |
InChI=1S/C9H14Cl2O2/c1-5(2)7(9(12)13)4-6(3)8(10)11/h5,7H,4H2,1-3H3,(H,12,13) |
Clave InChI |
BZWYXRPVYDUVIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(=C(Cl)Cl)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)

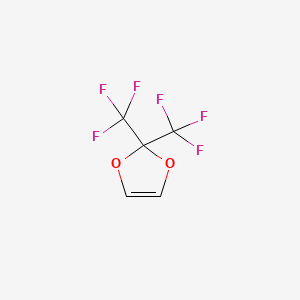
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)

silane](/img/structure/B14388359.png)
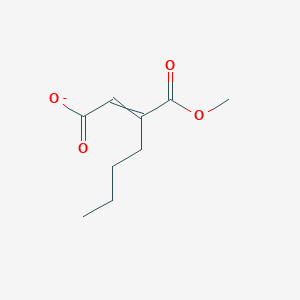
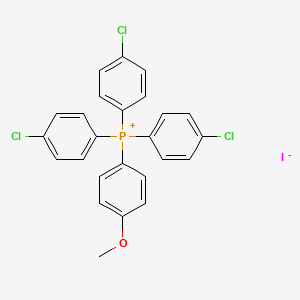
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
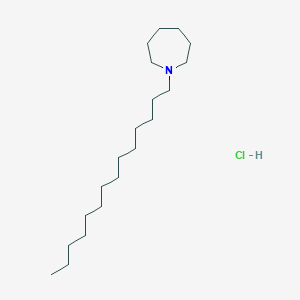
![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
![2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B14388388.png)
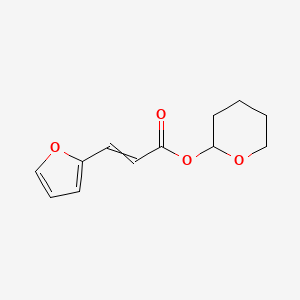
![[1-(Hexyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14388405.png)
